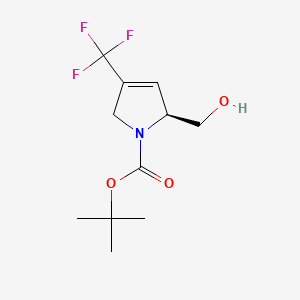
tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate is a complex organic compound featuring a tert-butyl group, a hydroxymethyl group, and a trifluoromethyl group attached to a dihydropyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form the ester bond . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized compounds
Mecanismo De Acción
The mechanism of action of tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (2S)-2-(hydroxymethyl)-4-methyl-2,5-dihydropyrrole-1-carboxylate: Similar structure but lacks the trifluoromethyl group.
Tert-butyl (2S)-2-(hydroxymethyl)-4-(chloromethyl)-2,5-dihydropyrrole-1-carboxylate: Similar structure but has a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity. These features make it distinct from other similar compounds and valuable for various applications .
Actividad Biológica
Chemical Identity and Properties
tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate is a pyrrole derivative with the following characteristics:
- CAS Number : 2891580-61-1
- Molecular Formula : C11H16F3NO3
- Molecular Weight : 267.25 g/mol
- Purity : Typically around 95% .
This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and metabolic stability.
The biological activity of this compound can be attributed to several potential mechanisms:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties. The presence of the trifluoromethyl group may increase the electron-withdrawing capacity, enhancing the compound's ability to scavenge free radicals .
- Neuroprotective Effects : Research indicates that pyrrole derivatives can exhibit neuroprotective effects by modulating oxidative stress pathways. For example, compounds with similar frameworks have shown protective effects against oxidative stress-induced cell death in neuronal models .
- Anti-inflammatory Properties : Pyrrole derivatives often exhibit anti-inflammatory activities, potentially through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation .
In Vivo Studies
Research into related compounds has shown promise in various models of disease. For instance, pyrrole derivatives have been tested for their effects on metabolic diseases and inflammation in animal models, suggesting potential therapeutic applications .
Comparative Biological Activity Table
Case Study 1: Neuroprotection
A study evaluated the neuroprotective effects of pyrrole derivatives on glial cells exposed to oxidative stress. The results indicated that certain structural modifications could significantly enhance protective efficacy against oxidative damage. While specific data on this compound are still emerging, similar compounds have shown promising results in this area .
Case Study 2: Antioxidant Properties
Research into the antioxidant capabilities of pyrrole-based compounds highlighted their ability to reduce oxidative stress markers in cellular models. These findings suggest that this compound may possess similar properties, although direct studies are needed for confirmation .
Propiedades
Fórmula molecular |
C11H16F3NO3 |
|---|---|
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(15)6-16/h4,8,16H,5-6H2,1-3H3/t8-/m0/s1 |
Clave InChI |
DXKFQVGYXPRPDW-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC(=C[C@H]1CO)C(F)(F)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(=CC1CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















